3-Isopropyl-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

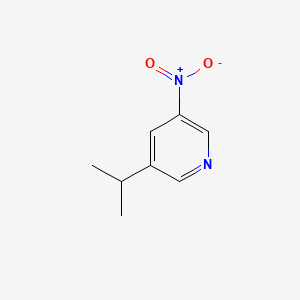

3-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of nitropyridines, such as 3-Isopropyl-5-nitropyridine, typically involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to yield 3-nitropyridine .Molecular Structure Analysis

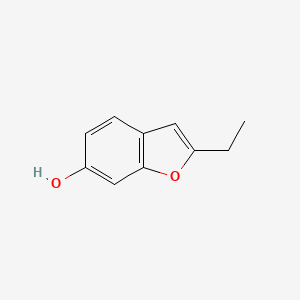

The molecular structure of nitropyridines is characterized by a nitro group (-NO2) attached to a pyridine ring . The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitropyridines undergo various chemical reactions. For instance, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

Nitro compounds, like 3-Isopropyl-5-nitropyridine, are a very important class of nitrogen derivatives. They have high dipole moments due to the polar character of the nitro group .Scientific Research Applications

Kinetics and Substitution Reactions

Research has shown that 3-nitropyridines, including 3-Isopropyl-5-nitropyridine, are involved in various nucleophilic substitution reactions. For instance, Hamed (1997) studied the kinetics of reactions of 2-chloro-3-nitropyridine with different amines, revealing insights into the reactivity of nitropyridine derivatives under various conditions (Hamed, 1997).

Synthesis and Molecular Transformations

Marcelis and Plas (1989) investigated the synthesis of 3-nitropyridines, including isopropyl variants, via inverse electron-demand Diels-Alder reactions with enamines (Marcelis & Plas, 1989). Similarly, Borovlev et al. (2018) explored the arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines, demonstrating complex molecular transformations (Borovlev et al., 2018).

Novel Heteroisoindoles and Isocyanate Reactions

Ono et al. (2002) described the preparation of novel heteroisoindoles from nitropyridines, showcasing the potential of nitropyridines in synthesizing complex heterocyclic structures (Ono et al., 2002). Additionally, Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, further highlighting the versatility of nitropyridine derivatives in chemical synthesis (Holt & Fiksdahl, 2007).

Anticoccidial Agents and ESR Spectra

Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including 3-nitropyridine derivatives, to explore their anticoccidial activity, demonstrating the potential biomedical applications of these compounds (Morisawa, Kataoka, & Kitano, 1977). Cottrell and Rieger (1967) provided insights into the electron spin resonance (ESR) spectra of substituted pyridine and pyrimidine anion radicals, including 3-nitropyridine, contributing to our understanding of their electronic properties (Cottrell & Rieger, 1967).

Molecular Electronics and Reaction with Nucleophiles

Derosa, Guda, and Seminario (2003) described the use of a 3-nitropyridine derivative in a programmable molecular diode, showcasing its potential in nanotechnology and molecular electronics (Derosa, Guda, & Seminario, 2003). Bastrakov et al. (2019) investigated the reactions of 3-R-5-nitropyridines with nucleophiles, revealing the diverse chemical reactivity of these compounds (Bastrakov et al., 2019).

Vibrational Spectral Studies

Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies of nitropyridine derivatives, contributing to the understanding of their physical properties (Balachandran, Lakshmi, & Janaki, 2012).

Oxidative Amination and Synthetic Approaches

Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating a method for regioselective substitution (Bakke & Svensen, 2001). Le, Asahara, and Nishiwaki (2015) developed an alternative synthetic approach to 3-alkylated/arylated 5-nitropyridines, indicating the adaptability of these compounds in synthetic chemistry (Le, Asahara, & Nishiwaki, 2015).

Future Directions

properties

IUPAC Name |

3-nitro-5-propan-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVLACOHVXDOBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00667475 |

Source

|

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-5-nitropyridine | |

CAS RN |

131941-33-8 |

Source

|

| Record name | 3-Nitro-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00667475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.